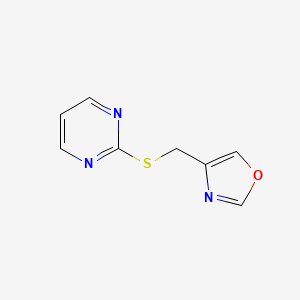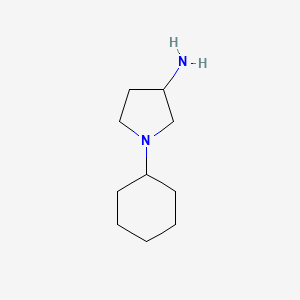![molecular formula C24H27N3O2 B2604349 N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide CAS No. 1251618-94-6](/img/structure/B2604349.png)
N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” is a derivative of naphthyridine . Naphthyridines are important core structures found in a variety of biologically active molecules, such as anti-cancer , anti-proliferative , anti-intestinal nematode and anti-malarial activities . They are also used as the clinical stage inhibitor of protein kinase CK2 for the treatment of cancer and as inhibitors of autotoxins for the treatment of tumors .
Synthesis Analysis
A mild, green, and facile method for the synthesis of naphthyridine derivatives is described in high yields using ionic liquids as a green media . The method involves a three-component reaction of aldehyde, enamine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate . This method is attractive due to its simplicity, efficiency, and environmentally friendly nature .Chemical Reactions Analysis
The synthesis of naphthyridine derivatives involves a three-component reaction of aldehyde, enamine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate . This reaction takes place in ionic liquids, which are introduced as alternative green reaction media because of their unique chemical and physical properties .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
The chemical compound has been explored primarily for its potent cytotoxicity against cancer cells. Research conducted by Deady et al. (2005) extended a reaction leading to 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids to encompass a broad range of 2-substituents. Carboxamide derivatives, particularly those bearing diverse 2-substituents, showed significant growth inhibitory properties against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds having IC50 values less than 10 nM. In vivo tests against subcutaneous colon 38 tumors in mice demonstrated that a single dose of one derivative was curative, highlighting an increase in potency over previous analogs Deady et al., 2005.
Further studies by the same research group in 2003 on similar carboxamide derivatives of benzo[b][1,6]naphthyridines confirmed potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cell lines, showcasing the broad-spectrum antitumor potential of these compounds Deady et al., 2003.
Pharmacokinetics and Tumor Targeting
The pharmacokinetics and distribution of SN 28049, a derivative of the compound , were extensively studied by Lukka et al. (2008, 2010, 2012). They developed a sensitive LC-MS method for determining SN 28049 in plasma, demonstrating its stability in biological solutions and its pharmacokinetic profile in mice. These studies revealed that SN 28049 achieved high plasma concentration levels and exhibited a bi-exponential concentration-time curve, suggesting effective distribution and clearance rates Lukka et al., 2008. Further investigation into the distribution of SN 28049 in mice showed selective uptake and retention in tumor tissues, indicating its potential for targeted cancer therapy Lukka et al., 2010; Lukka et al., 2012.
Chemical Synthesis and Mechanistic Insights
The synthesis of benzo[b][1,8]naphthyridine derivatives has also been explored for their potential applications in medicinal chemistry. Guleli et al. (2019) described a method for synthesizing substituted derivatives via a three-component, one-pot synthesis, providing insights into the versatility of this chemical scaffold for developing novel therapeutic agents Guleli et al., 2019.
Mecanismo De Acción
Target of Action
N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is a compound that belongs to the class of 1,6-naphthyridines . These compounds are known to be pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Mode of Action
It is known that 1,6-naphthyridines, in general, interact with their targets to exert their pharmacological effects
Biochemical Pathways
Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that this compound likely affects multiple biochemical pathways .
Result of Action
Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that this compound likely has multiple molecular and cellular effects .
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-14-6-7-16(3)20(12-14)25-24(29)27-9-8-21-19(13-27)23(28)18-11-15(2)10-17(4)22(18)26(21)5/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHLFMPQQOCXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2604266.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604269.png)


![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2604275.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2604276.png)
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2604279.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2604280.png)

![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604284.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2604285.png)
![N-(1-cyanocyclohexyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2604287.png)
